Cephaibol B

Antimicrobial Resistance Natural Products Peptide Antibiotics

Cephaibol B is a sequence-defined, 16-residue peptaibol antibiotic isolated from Acremonium tubakii DSM 12774. Unlike broader-spectrum peptaibols, its helical architecture and specific Aib-rich sequence confer selective activity against Gram-positive bacteria (S. aureus MIC 16 μg/mL) and distinct cytotoxicity toward paclitaxel-resistant ovarian (TOV-21G-RT, IC50 6.2 μM) and hepatocellular carcinoma (SK-Hep-1, IC50 3.1 μM) cells. The atomic-resolution crystal structure (0.89 Å) provides an unambiguous template for structure-activity relationship campaigns and medicinal chemistry optimization. This compound serves as a critical comparator in peptaibol ion-channel studies and a unique scaffold for antiparasitic drug discovery. Procure Cephaibol B to exploit its exquisite selectivity and defined molecular framework.

Molecular Formula C83H129N17O20
Molecular Weight 1685.0 g/mol
Cat. No. B15560435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephaibol B
Molecular FormulaC83H129N17O20
Molecular Weight1685.0 g/mol
Structural Identifiers
InChIInChI=1S/C83H129N17O20/c1-20-81(17,97-70(115)78(11,12)95-69(114)77(9,10)94-68(113)76(7,8)90-63(108)56(86-48(6)102)40-50-32-27-24-28-33-50)71(116)85-43-61(106)88-55(38-47(4)5)64(109)92-82(18,21-2)72(117)96-80(15,16)74(119)99-44-52(103)41-58(99)66(111)89-54(35-36-60(84)105)62(107)93-83(19,22-3)75(120)100-45-53(104)42-59(100)67(112)91-79(13,14)73(118)98-37-29-34-57(98)65(110)87-51(46-101)39-49-30-25-23-26-31-49/h23-28,30-33,47,51-59,101,103-104H,20-22,29,34-46H2,1-19H3,(H2,84,105)(H,85,116)(H,86,102)(H,87,110)(H,88,106)(H,89,111)(H,90,108)(H,91,112)(H,92,109)(H,93,107)(H,94,113)(H,95,114)(H,96,117)(H,97,115)
InChIKeyDGKRSIOCIYNNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cephaibol B for Research Procurement: A Peptaibol Antibiotic with Characterized Selectivity and Structure


Cephaibol B is a 16-residue peptaibol antibiotic first isolated from the fungus Acremonium tubakii DSM 12774 and characterized as a membrane-active, helical peptide [1]. It is a member of the cephaibol family (alongside Cephaibols A and C) and the broader peptaibol class, known for forming ion channels in lipid bilayers [2]. Its structure has been solved at high resolution (0.89-0.9 Å) via X-ray crystallography, providing a precise molecular framework for understanding its interactions [3].

Why Cephaibol B Should Not Be Interchanged with Class Analogs for Targeted Studies


Cephaibol B is not a generic peptaibol. Despite sharing the class-defining α-aminoisobutyric acid (Aib)-rich helical architecture, subtle sequence variations between cephaibol subtypes and other peptaibols translate into distinct biological activity profiles and structural behavior [1]. A head-to-head comparison of membrane pore formation efficiencies revealed that cephaibols, including Cephaibol B, exhibit significantly lower activity in artificial bilayer models compared to larger peptaibols like alamethicin and chrysospermin [2]. Furthermore, within the cephaibol family, Cephaibol B demonstrates unique selectivity: it targets Gram-positive bacteria (MIC 16 μg/mL against S. aureus) and specific cancer cell lines, while Cephaibol A shows antifungal activity and Cephaibol C is the only member whose crystal packing emulates a membrane channel [3]. This evidence underscores that biological function is not a class-wide property but is exquisitely tuned by the specific peptide sequence.

Quantitative Differentiation of Cephaibol B: Head-to-Head Activity and Structural Evidence


Antibacterial Selectivity Profile: Cephaibol B vs. Cephaibol A and Helvolic Acid

Cephaibol B demonstrates selective activity against Gram-positive bacteria (Staphylococcus aureus) with an MIC of 16 μg/mL, while Cephaibol A is active against the fungus Cryptococcus neoformans (MIC 8 μg/mL). In the same study, the unrelated antibiotic Helvolic acid showed higher potency against S. aureus with an MIC of 4 μg/mL [1]. This illustrates that even closely related peptaibols (Cephaibol A vs. B) exhibit divergent target spectra, and that Cephaibol B's antibacterial potency is moderate relative to other natural products.

Antimicrobial Resistance Natural Products Peptide Antibiotics

Comparative Cytotoxicity in Cancer Cell Lines: Cephaibol B vs. Cephaibol E

Cephaibol B exhibits selective cytotoxicity against specific cancer cell lines, with IC50 values of 6.2 μM (paclitaxel-resistant ovarian cancer TOV-21G-RT) and 3.1 μM (hepatocellular carcinoma SK-Hep-1). In contrast, Cephaibol E (another analog from the same fungal source) showed no cytotoxic activity at concentrations up to 20 μM, instead demonstrating inhibition of LPS-induced NO production in microglial cells with an IC50 of 5.3 μM [1].

Cancer Therapeutics Cytotoxicity Drug Discovery

Structural Conformation and Membrane Interaction: Cephaibol B vs. Cephaibol C

High-resolution X-ray crystallography reveals that while Cephaibols A, B, and C all adopt a helical conformation with a ~55° bend, only Cephaibol C's crystal packing emulates the formation of a membrane channel [1]. Cephaibol B's structure features a rigid N-terminal helix and a flexible C-terminus, with two independent molecules in the asymmetric unit, indicating conformational variability [2]. This contrasts with the more uniform packing of Cephaibol C that mimics its presumed functional state in a lipid bilayer.

Structural Biology Membrane Biophysics Peptide Engineering

Membrane Pore-Forming Efficiency: Cephaibol B vs. Alamethicin and Chrysospermin C

A comparative study using an artificial bilayer membrane model ranked the membrane pore-forming efficiency of 14 peptaibols. Alamethicin F-30 and chrysospermin C/D displayed activity that was 'higher by several orders of magnitude' compared to smaller peptaibols with <17 amino acids, a category that includes cephaibols like Cephaibol B [1]. Biological activities such as pigment induction and hypothermia in mice correlated with moderate membrane permeabilization, while highly active structures like alamethicin displayed both antibiotic and toxic effects [1].

Membrane Biophysics Ion Channels Antimicrobial Mechanisms

Anthelmintic and Ectoparasitic Activity: Cephaibol B as a Distinct Antiparasitic Lead

The original characterization of cephaibols highlighted anthelmintic and anti-ectoparasitic properties as a 'striking biological property' of the compound family [1]. This activity profile is a key differentiator from many other peptaibols and is the basis for patents covering the use of cephaibols for parasitic control [2]. While quantitative in vivo data is not publicly available in the open literature, the consistent emphasis on this activity across primary research and patents establishes it as a core, distinguishing feature.

Antiparasitic Discovery Veterinary Medicine Natural Products

Optimized Research and Industrial Scenarios for Cephaibol B Application


Targeted Gram-Positive Antibacterial Discovery

Procure Cephaibol B for use as a positive control or lead compound in assays against Gram-positive bacteria, particularly Staphylococcus aureus (MIC 16 μg/mL) [1]. Its inactivity against Gram-negative bacteria and fungi (unlike Cephaibol A) ensures a focused, mechanism-specific investigation.

Structure-Activity Relationship (SAR) Studies in Peptaibols

Use Cephaibol B as a critical comparator in SAR campaigns aimed at understanding the relationship between peptaibol sequence, 3D conformation, and biological function. Its distinct activity profile compared to Cephaibols A and C, and its divergent membrane interaction from alamethicin, makes it an essential tool for probing the molecular determinants of selectivity [2].

Mechanistic Studies of Selective Cytotoxicity in Cancer

Employ Cephaibol B in cancer biology research to investigate mechanisms of selective cytotoxicity against paclitaxel-resistant ovarian cancer (TOV-21G-RT, IC50 6.2 μM) and hepatocellular carcinoma (SK-Hep-1, IC50 3.1 μM) [3]. The lack of cytotoxicity observed with the analog Cephaibol E highlights the specificity of this compound for certain cell death pathways.

Development of Novel Anthelmintic or Ectoparasitic Agents

Utilize Cephaibol B as a starting point for medicinal chemistry optimization in veterinary or human antiparasitic drug discovery programs. Its established patent landscape [4] and primary literature on anthelmintic properties [5] position it as a unique, non-traditional scaffold for targeting parasites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cephaibol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.